molecular formula C18H25N3OS2 B2524693 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 1396629-62-1

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2524693
CAS No.: 1396629-62-1
M. Wt: 363.54
InChI Key: IKHMHCFYAMQUCZ-UHFFFAOYSA-N
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Description

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C18H25N3OS2 and its molecular weight is 363.54. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

1. Synthesis of Heterocyclic Compounds

Studies have demonstrated the utility of similar compounds in the synthesis of heterocyclic derivatives, which are pivotal in the development of pharmaceuticals and agrochemicals. For instance, compounds with related structures have been utilized in the synthesis of 1,4-dihydropyridine derivatives, showcasing their versatility in organic synthesis (Stanovnik et al., 2002).

2. Tautomerism and Metal Complexation

The ability of similar compounds to undergo tautomerism and form metal complexes has been explored, indicating their potential in coordination chemistry and catalysis. This is exemplified by studies on 2-acylmethyl-2-oxazolines and their complexation with metals, suggesting applications in catalytic processes and materials science (Jones et al., 2013).

Medicinal Chemistry and Pharmacology

3. Antioxidant Activity

The synthesis and evaluation of antioxidant properties of compounds containing similar functional groups have been reported. These compounds exhibit significant antioxidant efficacy, highlighting their potential in the development of therapeutic agents aimed at combating oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).

4. Biological Activity

Research into compounds with similar structures has identified a range of biological activities, including antimicrobial and antitumor properties. This suggests the utility of such compounds in the development of new drugs and therapeutic agents. For example, novel triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity, indicating the potential for further pharmaceutical development (Nagaraj et al., 2018).

Material Science and Structural Studies

5. Structural and Theoretical Investigations

The structural characterization and theoretical studies of similar compounds contribute to our understanding of their physical and chemical properties. This knowledge is crucial for the design of materials with specific functions, such as optoelectronic devices or catalysts. An example includes the synthesis and detailed structural analysis of thiazolidin derivatives, which could inform the design of materials with desired electronic properties (Karthik et al., 2021).

Mechanism of Action

Properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS2/c1-20(2)16-5-3-4-15(12-16)17(22)21-9-6-14(7-10-21)13-24-18-19-8-11-23-18/h3-5,12,14H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHMHCFYAMQUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CSC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.